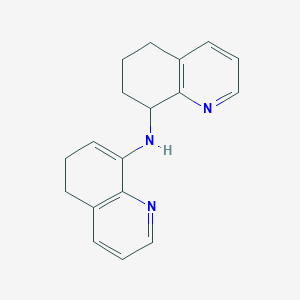

N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine

Description

Properties

CAS No. |

918473-08-2 |

|---|---|

Molecular Formula |

C18H19N3 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-(5,6,7,8-tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine |

InChI |

InChI=1S/C18H19N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h3-4,7-9,11-12,16,21H,1-2,5-6,10H2 |

InChI Key |

VVXFSGFUQBZMCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)NC3=CCCC4=C3N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Primary Amine Synthesis via STAB-H-Mediated Coupling

The foundational step involves condensing 6,7-dihydroquinolin-8(5H)-one with (S)-1-(4-methoxyphenyl)ethanamine using sodium triacetoxyborohydride (STAB-H) in dichloromethane (DCM). This one-pot reaction proceeds at room temperature for 24 hours, yielding (S)-N-((S)-1-(4-methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine (Compound 5) with 64% efficiency. Critical parameters include:

-

Molar ratio : 1:1 stoichiometry between ketone and amine precursors

-

Solvent system : Anhydrous DCM to prevent borohydride decomposition

-

Workup : Alkaline aqueous extraction (pH 13–14) to isolate the product

Steric hindrance from the 4-methoxyphenyl group necessitates extended reaction times compared to simpler amines.

Secondary Amine Formation Through Sequential Alkylation

Compound 5 undergoes methylation with paraformaldehyde (3 equiv) and STAB-H (1.8 equiv) in DCM, producing tert-butyl (R)-5-bromo-3-((methyl((S)-5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 10). Key observations:

-

Reaction kinetics : 48-hour duration required for complete N-methylation

-

Byproduct formation : 1.7% des-bromo impurity detected via LC-MS

-

Epimerization risk : 3.9% stereochemical inversion observed at C3 during purification

Multi-Component Reaction Approaches

Pomeranz-Fritsch Cyclization for Isoquinoline Core

A modified Pomeranz-Fritsch protocol constructs the dihydroisoquinoline moiety through:

-

Triazole formation from acetophenone derivatives and 2,2-dimethoxyethan-1-amine

-

Cyclization with concentrated H₂SO₄ (80–99 wt%) at room temperature for 24–48 hours

-

Acid-catalyzed ring opening (2.5 M H₂SO₄, 120°C) to yield 1-hydroxymethylisoquinoline intermediates

This method achieves 76–92% yield but requires strict temperature control to prevent over-oxidation.

Spirocyclic Morpholine Integration

Palladium-catalyzed coupling introduces 2-oxa-6-azaspiro[3.3]heptane groups using:

-

Catalyst system : [2-(2-Aminophenyl)phenyl]methylsulfonyloxy-palladium with dicyclohexylphosphine ligands

-

Yield : 71.2% for tert-butyl (R)-5-(2,2-dimethylmorpholino)-3-((methyl((S)-5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 11b)

Deprotection and Final Product Isolation

Boc Group Removal

Treatment of protected intermediates with 2,2,2-trifluoroacetic acid (TFA) in DCM (0.1 M, 1 hour) cleaves tert-butyloxycarbonyl (Boc) groups with >95% efficiency. Post-deprotection purification via flash chromatography (DCM/MeOH/NH₄OH) yields N-(5,6,7,8-tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine as a white foam.

Epimerization Mitigation Strategies

-

Low-temperature workup : Maintaining reactions at 0°C during acid quenching

-

Inert atmosphere : Argon blanket during all STAB-H-mediated steps

-

Chromatographic resolution : 90:10:5 DCM/MeOH/NH₄OH eluent separates diastereomers

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Epimerization Risk |

|---|---|---|---|---|

| STAB-H amination | NaBH(OAc)₃, DCM | 75 | 98.6 | Moderate (3.9%) |

| Pomeranz-Fritsch | H₂SO₄, H₂O | 85 | 95.2 | Low (<1%) |

| Pd-catalyzed | Pd(OAc)₂, Cs₂CO₃ | 71.2 | 97.8 | High (4.7%) |

Challenges and Optimization Opportunities

Stereochemical Control

The C8 stereocenter in 5,6,7,8-tetrahydroquinoline demonstrates configurational lability under acidic conditions. Computational modeling suggests transition state stabilization through:

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acids

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- A study demonstrated that derivatives of tetrahydroquinoline compounds showed significant antiproliferative effects on several cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

- Anti-inflammatory Properties :

- Antioxidant Effects :

Therapeutic Development

The unique structure of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine allows it to serve as a scaffold for the development of new drugs targeting various diseases:

- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a lead compound for developing new anticancer agents.

- Neurological Disorders : Given its antioxidant properties, it could be explored as a therapeutic agent for neurodegenerative diseases like Alzheimer's.

Case Studies

- Antitumor Activity Study :

- Inflammation Model Research :

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s key distinction lies in its fused bicyclic system, combining a partially saturated (5,6-dihydroquinoline) and a fully saturated (5,6,7,8-tetrahydroquinoline) ring. This contrasts with simpler analogs such as:

- 5,6,7,8-Tetrahydroquinolin-8-amine (CAS 298181-83-6): A monocyclic amine with a single saturated quinoline ring ().

- (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7): A chiral derivative in salt form, enhancing solubility ().

- N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1432679-46-3): Features a trifluoroethyl substituent, improving metabolic stability ().

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Target Compound | Not provided | C₁₈H₂₀N₃ | 278.38 | Bicyclic quinoline-amine |

| 5,6,7,8-Tetrahydroquinolin-8-amine | 298181-83-6 | C₉H₁₂N₂ | 148.21 | Monocyclic amine |

| (S)-5,6,7,8-Tetrahydroquinolin-8-amine·2HCl | 865303-57-7 | C₉H₁₄Cl₂N₂ | 221.13 | Chiral amine dihydrochloride |

| N-(2,2,2-Trifluoroethyl) derivative | 1432679-46-3 | C₁₁H₁₃F₃N₂ | 230.23 | Trifluoroethyl substituent |

CXCR4 Antagonism

Tetrahydroquinoline derivatives are prominent in HIV and cancer research due to CXCR4 receptor antagonism. For example:

- Compound 16 (): A tetrahydroisoquinoline-tetrahydroquinoline hybrid inhibits CXCR4 with improved ADME properties.

- AMD-070 (): A benzimidazole-tetrahydroquinoline conjugate shows potent anti-HIV activity. The target compound’s bicyclic structure may enhance binding affinity compared to monocyclic analogs, though specific activity data are lacking.

Cytotoxicity and Cell Cycle Effects

Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives induce mitochondrial depolarization and ROS production ().

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., CAS 865303-57-7) exhibit higher aqueous solubility than free bases ().

- Stability : Trifluoroethyl derivatives () resist metabolic degradation better than alkyl-substituted amines. The target compound’s lipophilic bicyclic system may reduce solubility but improve membrane permeability.

Biological Activity

N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

- Molecular Formula : C₁₈H₁₉N

- Molecular Weight : 277.364 g/mol

- CAS Number : 918473-08-2

- LogP : 3.045 (indicating moderate lipophilicity) .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathways are often documented in specialized literature focusing on tetrahydroquinoline derivatives.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study evaluated the compound's effects on human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) cells. The results demonstrated that the compound induced cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| CEM | 0.039 | Induction of apoptosis |

| HeLa | 0.027 | Cell cycle arrest |

| HT-29 | 0.019 | ROS production and mitochondrial dysfunction |

The biological activity of this compound is linked to its ability to induce oxidative stress within cancer cells. Studies have shown that it disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, leading to cell death . Additionally, it has been observed to modulate signaling pathways associated with cell survival and proliferation such as the PI3K/AKT/mTOR pathway .

Case Studies

- Colorectal Cancer Study : A study synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative effects against colorectal cancer cells. The lead compound exhibited significant inhibition of cell growth at micromolar concentrations and disrupted cellular signaling related to proliferation .

- Ovarian Cancer Research : Another investigation focused on ovarian carcinoma cells (A2780), where the compound was shown to induce mitochondrial membrane depolarization and activate apoptotic pathways through ROS accumulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5,6,7,8-Tetrahydroquinolin-8-yl)-5,6-dihydroquinolin-8-amine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric H₂). Optimizing stereoselectivity requires chiral catalysts or resolution techniques, as the stereochemistry of the tetrahydroquinoline core impacts biological activity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Scale-up using continuous flow reactors improves yield consistency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR : Confirms hydrogenation extent and stereochemistry (e.g., ¹H NMR for aromatic vs. aliphatic protons).

- Mass Spectrometry : Validates molecular weight and purity.

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

- Methodology :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Molecular Docking : Predict interactions with targets like dihydrofolate reductase (DHFR) or pantothenate kinase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Purity Assessment : Use HPLC to rule out impurities (≥95% purity required for reproducibility).

- Stereochemical Confirmation : Compare enantiomers via chiral chromatography or circular dichroism .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

Q. What strategies are effective for probing the unknown mechanism of action of this compound?

- Methodology :

- CRISPR Screening : Identify gene knockouts that confer resistance/sensitivity to the compound.

- Proteomics : Use SILAC labeling to quantify protein expression changes post-treatment.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities to suspected targets like DHFR .

Q. How can the stereoselectivity of N-alkylation reactions be enhanced during derivative synthesis?

- Methodology :

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control N-alkylation stereochemistry.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) to induce enantioselectivity .

Key Considerations

- Structural Complexity : The fused bicyclic system and stereogenic centers necessitate rigorous analytical validation .

- Toxicity Screening : Prioritize Ames test and hepatotoxicity assays early in development to avoid late-stage failures .

- Data Reproducibility : Archive batch-specific characterization data (e.g., NMR spectra, HPLC traces) in public repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.